molecular formula C8H6Br2O3 B159966 2,4-Dibromophenoxyacetic acid CAS No. 10129-78-9

2,4-Dibromophenoxyacetic acid

Cat. No.: B159966
CAS No.: 10129-78-9
M. Wt: 309.94 g/mol
InChI Key: LIIAWXHMVYLFGT-UHFFFAOYSA-N
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Description

2,4-Dibromophenoxyacetic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of phenoxyacetic acid, where two bromine atoms are substituted at the 2 and 4 positions on the phenyl ring. This compound is known for its applications in various fields, including agriculture and scientific research.

Mechanism of Action

Target of Action

2,4-Dibromophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant hormones. It primarily targets the auxin receptors in plants . These receptors play a crucial role in plant growth and development, including cell division, elongation, and differentiation .

Mode of Action

2,4-D mimics the natural auxin indole-3-acetic acid (IAA), binding to the same receptors and triggering similar physiological responses . It induces uncontrolled growth in susceptible plants, leading to their eventual death . At higher concentrations, 2,4-D can alter the plasticity of cell walls, influence protein production, and increase ethylene production .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-D is the auxin signaling pathway . By mimicking natural auxin, 2,4-D disrupts the normal balance of this hormone, leading to abnormal growth patterns . Additionally, 2,4-D can induce the expression of genes related to apoptosis and DNA repair .

Pharmacokinetics

The pharmacokinetics of 2,4-D, including its absorption, distribution, metabolism, and excretion (ADME), are complex and can vary depending on the specific conditions . In general, 2,4-D is absorbed through the leaves and is translocated to the meristems of the plant . The compound is metabolized in the plant tissues, and the metabolites are eventually excreted .

Result of Action

The primary result of 2,4-D action is the death of the plant. This occurs due to the uncontrolled growth induced by the compound, which disrupts normal plant development and leads to structural abnormalities . At the cellular level, 2,4-D can cause DNA damage and alter gene expression patterns .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-D. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and moisture levels . Additionally, 2,4-D can be transported from its application site to non-target areas through processes such as volatilization, leaching, and runoff .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenoxyacetic acid typically involves the bromination of phenoxyacetic acid. The process can be summarized as follows:

    Starting Material: Phenoxyacetic acid.

    Bromination: The phenoxyacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions.

    Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to ensure selective bromination at the 2 and 4 positions on the phenyl ring.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of phenoxyacetic acid are brominated using bromine in industrial reactors.

    Continuous Monitoring: The reaction conditions, such as temperature and bromine concentration, are continuously monitored to ensure consistent product quality.

    Purification and Packaging: The final product is purified, dried, and packaged for distribution.

Chemical Reactions Analysis

2,4-Dibromophenoxyacetic acid undergoes various chemical reactions, including:

1. Substitution Reactions:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxyacetic acid derivatives.

    Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

2. Oxidation and Reduction Reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the bromine atoms can be achieved using reducing agents like zinc and hydrochloric acid, leading to the formation of phenoxyacetic acid.

3. Coupling Reactions:

    Suzuki Coupling: The bromine atoms can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

    Heck Reaction: The compound can undergo Heck reactions with alkenes in the presence of palladium catalysts to form substituted alkenes.

Scientific Research Applications

2,4-Dibromophenoxyacetic acid has a wide range of applications in scientific research, including:

1. Chemistry:

    Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: The compound is employed in studies to understand the mechanisms of various organic reactions.

2. Biology:

    Plant Growth Regulation: It is used as a plant growth regulator to study the effects of synthetic auxins on plant development.

    Herbicide Research: The compound is investigated for its potential use as a herbicide due to its structural similarity to other phenoxyacetic acid herbicides.

3. Medicine:

    Drug Development: Researchers explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Activity Studies: The compound is studied for its biological activity and potential therapeutic applications.

4. Industry:

    Agricultural Chemicals: It is used in the development of agricultural chemicals, including herbicides and plant growth regulators.

    Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different halogen substituents.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with three chlorine atoms on the phenyl ring.

    2,4-Difluorophenoxyacetic Acid: A compound with fluorine substituents, used in various chemical applications.

2. Uniqueness:

    Bromine Substitution: The presence of bromine atoms at the 2 and 4 positions imparts unique chemical and biological properties to the compound.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAWXHMVYLFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143824
Record name (2,4-Dibromophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-78-9
Record name 2,4-Dibromophenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10129-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Dibromophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dibromophenoxy)acetic acid
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Record name 2,4-DIBROMOPHENOXYACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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